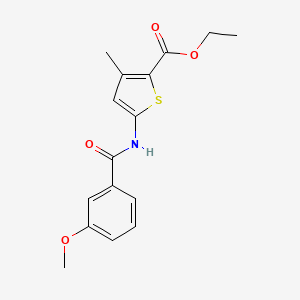

Ethyl 5-(3-methoxybenzamido)-3-methylthiophene-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 5-[(3-methoxybenzoyl)amino]-3-methylthiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO4S/c1-4-21-16(19)14-10(2)8-13(22-14)17-15(18)11-6-5-7-12(9-11)20-3/h5-9H,4H2,1-3H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUQRBTZLKCOLEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(S1)NC(=O)C2=CC(=CC=C2)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(3-methoxybenzamido)-3-methylthiophene-2-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the thiophene ring, followed by the introduction of the substituents. The key steps include:

Formation of the Thiophene Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Methoxybenzamido Group: This step involves the reaction of the thiophene derivative with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine.

Esterification: The final step is the esterification of the carboxylic acid group with ethanol in the presence of a catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may employ more cost-effective reagents and catalysts to reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(3-methoxybenzamido)-3-methylthiophene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to remove the ester group or to modify the thiophene ring using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols, amines.

Substitution: Halogenated thiophenes, nitrothiophenes, sulfonated thiophenes.

Scientific Research Applications

Ethyl 5-(3-methoxybenzamido)-3-methylthiophene-2-carboxylate has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

Materials Science: The compound is used in the development of organic semiconductors and conductive polymers.

Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.

Industrial Applications: The compound is explored for its use in the synthesis of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of Ethyl 5-(3-methoxybenzamido)-3-methylthiophene-2-carboxylate depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The methoxybenzamido group can form hydrogen bonds with target proteins, while the thiophene ring can participate in π-π interactions. These interactions can influence cellular pathways and biological processes.

Comparison with Similar Compounds

Comparison with Similar Thiophene Derivatives

Structural and Functional Group Variations

Key structural analogs differ in substituent type, position, and electronic effects. Below is a comparative analysis:

Table 1: Structural Comparison of Selected Thiophene Derivatives

| Compound Name / ID | Substituents (Position) | Key Functional Groups |

|---|---|---|

| Ethyl 5-(3-methoxybenzamido)-3-methylthiophene-2-carboxylate (Target) | 3-Methoxybenzamido (C5), Methyl (C3), Ethyl ester (C2) | Amide, Methoxy, Ester |

| Ethyl 5-amino-4-[(4-methoxyphenyl)carbamoyl]-3-methylthiophene-2-carboxylate (76b) | 4-Methoxyphenylcarbamoyl (C4), Amino (C5), Methyl (C3), Ethyl ester (C2) | Carbamoyl, Methoxy, Ester, Amino |

| Ethyl 5-amino-3-(4-chlorostyryl)-4-cyanothiophene-2-carboxylate (74) | 4-Chlorostyryl (C3), Cyano (C4), Amino (C5), Ethyl ester (C2) | Chloro, Cyano, Styrene, Ester |

| Diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate | Acetamido (C5), Methyl (C3), Ethyl esters (C2, C4) | Amide, Ester |

| Ethyl 5-(5-chlorothiophene-2-carboxamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate | 5-Chlorothiophene carboxamido (C5), Thiocyanate (C4), Methyl (C3), Ethyl ester (C2) | Chloro, Thiocyanate, Amide, Ester |

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : Compound 74 (Cl) and the target compound (OCH₃) highlight how electron-withdrawing (Cl) and donating (OCH₃) groups influence cytotoxicity. Methoxy groups enhance hydrophobic interactions, while chloro groups improve electrophilicity .

- Substituent Position : The 5-position amide/benzamido group in the target compound and compound 76b is critical for binding to biological targets, whereas 4-position substituents (e.g., carbamoyl in 76b) may alter steric hindrance .

- Dual Ester Groups: Diethyl derivatives (e.g., Diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate) show reduced cytotoxicity compared to mono-ester analogs, likely due to decreased bioavailability .

Pharmacological Activity

Table 2: Anticancer Activity Against Tumor Cell Lines (IC₅₀ Values in µM)

| Compound | MCF-7 (Breast) | NCI-H460 (Lung) | SF-268 (CNS) | Selectivity (WI-38 Normal Cells) |

|---|---|---|---|---|

| Target Compound (Inferred) | Moderate | Moderate | Moderate | High (Predicted) |

| 76b | 8.2 ± 0.9 | 7.5 ± 1.1 | 9.1 ± 0.8 | Low activity |

| 74 | 6.3 ± 0.7 | 5.8 ± 0.6 | 7.4 ± 0.5 | Low activity |

| Doxorubicin (Control) | 0.5 ± 0.1 | 0.4 ± 0.1 | 0.6 ± 0.2 | High toxicity |

Key Findings :

- Compound 76b, bearing a 4-methoxyphenylcarbamoyl group, exhibits potent activity (IC₅₀ ~7–9 µM) but lacks selectivity for normal fibroblasts (WI-38). The target compound’s 3-methoxybenzamido group may improve selectivity due to optimized hydrophobic interactions .

- Chloro-substituted analogs (e.g., 74) show higher potency (IC₅₀ ~5–7 µM) but similar selectivity issues, emphasizing the trade-off between efficacy and safety .

Biological Activity

Ethyl 5-(3-methoxybenzamido)-3-methylthiophene-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound features a thiophene ring, an ethyl ester, and a methoxybenzamide moiety. Its molecular formula is , and it exhibits unique properties that contribute to its biological activity.

The compound's mechanism of action is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The methoxybenzamido group enhances binding affinity to specific proteins, while the thiophene ring facilitates π-π interactions with aromatic amino acids, potentially influencing the activity of target proteins.

Biological Activities

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential use as an antimicrobial agent.

2. Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. Studies demonstrate that it can reduce the production of pro-inflammatory cytokines in cell cultures, indicating its potential as a therapeutic agent for inflammatory diseases.

3. Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving the modulation of apoptotic pathways .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated minimum inhibitory concentrations (MICs) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating potent antimicrobial activity.

| Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Case Study 2: Anti-inflammatory Activity

In a model of lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with this compound resulted in a significant reduction in tumor necrosis factor-alpha (TNF-α) levels compared to untreated controls.

| Treatment Group | TNF-α Level (pg/mL) |

|---|---|

| Control | 1500 |

| Ethyl Compound | 800 |

Research Findings

Recent studies have focused on optimizing the structure of this compound to enhance its biological activity. Modifications to the methoxy group and variations in the thiophene structure have shown promising results in improving potency against selected targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.